
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C10H14Cl2Zr. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands. Metallocenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride (ZrCl4) with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient reducing agents to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can further modify the zirconium center, leading to different oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as specialty polymers and advanced composites.
Wirkmechanismus
The mechanism of action of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene involves its ability to coordinate with various ligands and participate in catalytic cycles. The zirconium center can undergo oxidation and reduction, facilitating the formation and breaking of chemical bonds. This property is particularly useful in catalytic processes, where the compound can lower the activation energy of reactions and increase reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorozirconium;5-methylcyclopenta-1,3-diene
- Dichlorozirconium;5-ethylcyclopenta-1,3-diene
- Dichlorozirconium;5-butylcyclopenta-1,3-diene
Uniqueness
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications.
Biologische Aktivität
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, often referred to as ZrCp2Cl2, is an organometallic compound that has garnered attention for its unique structural properties and potential applications in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C₁₆H₂₂Cl₂Zr
Molecular Weight: 376.5 g/mol
Structural Characteristics: The compound features a central zirconium atom coordinated by two cyclopentadienyl ligands and two chlorine atoms. The presence of the propan-2-yl group influences both steric and electronic properties, enhancing its reactivity in chemical reactions.
This compound primarily acts through electrophilic attack on conjugated dienes during organic synthesis reactions. The compound's ability to facilitate transformations involving double bonds is crucial for its role as a catalyst in various chemical processes.
Biological Applications
-
Catalysis in Organic Synthesis:
- Used extensively for polymerization and hydrogenation reactions.
- Facilitates Diels-Alder reactions, which are essential for constructing complex organic molecules.
-
Pharmacological Potential:
- Research is ongoing to explore its use in drug delivery systems.
- Investigated as a potential therapeutic agent due to its unique reactivity and stability under various conditions.
-
Biochemical Pathways:
- The compound interacts with biological molecules, potentially influencing metabolic pathways through its catalytic actions.
Case Study 1: Catalytic Activity
A study demonstrated that this compound effectively catalyzed the Diels-Alder reaction between various dienophiles and cyclopentadienes. The reaction conditions were optimized for temperature and solvent choice, resulting in high yields of the desired cycloadducts.
Case Study 2: Drug Delivery Systems
Research explored the compound's potential as a carrier for pharmaceutical agents. Results indicated that the compound could enhance the solubility and bioavailability of certain drugs when used in formulation processes.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other metallocenes:
Compound Name | Catalytic Activity | Pharmacological Potential | Stability |
---|---|---|---|
This compound | High | Ongoing research | Moderate |
Ferrocene | Moderate | Established uses | High |
Cobaltocene | Low | Limited applications | Low |
Eigenschaften
CAS-Nummer |
58628-40-3 |
---|---|
Molekularformel |
C16H22Cl2Zr |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WOVFZCZYLJWDNF-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
Kanonische SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.